



# Clarification of Terminology: Ribonic Acid vs. Ribonucleic Acid (RNA)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Ribonic acid |           |
| Cat. No.:            | B3428054     | Get Quote |

It is important to address a common point of confusion between "**ribonic acid**" and "ribonucleic acid" (RNA) in the context of drug development. The user's query specifies "**ribonic acid**," however, the vast majority of research and therapeutic applications in this field relate to ribonucleic acid (RNA).

**Ribonic acid** is a sugar acid, specifically a metabolite derived from D-ribose.[1][2] Its applications in a therapeutic context are currently limited. Research has primarily investigated its role as a potential biomarker. For instance, studies have explored D-**ribonic acid**'s association with mitochondrial energy production and its potential as a biomarker for conditions like acute renal allograft rejection and renal impairment in type 1 diabetes.[1][3][4] D-(+)-**Ribonic acid** γ-lactone, a derivative, is used as a starting material in the synthesis of certain antibiotics and other complex molecules.[5]

Ribonucleic acid (RNA), on the other hand, is a major class of molecules fundamental to the expression and regulation of genes. In recent years, RNA-based therapeutics have emerged as a revolutionary class of medicines with broad applications.[6][7] This document will focus on the applications of ribonucleic acid (RNA) in drug development, as this aligns with the depth and scope of the user's request for detailed application notes and protocols.

# Application Notes: Ribonucleic Acid (RNA) Therapeutics in Drug Development

Introduction

## Methodological & Application





RNA therapeutics are a novel class of medications that utilize ribonucleic acid to prevent or treat diseases by influencing the flow of genetic information.[7] Unlike traditional small molecule drugs or protein-based biologics that target proteins, RNA therapies work "upstream" at the level of the genetic message itself.[7][8] This allows for the targeting of previously "undruggable" disease-causing proteins and offers a versatile platform for a wide range of therapeutic areas, including infectious diseases, genetic disorders, and cancer.[8] The main types of RNA therapeutics include messenger RNA (mRNA), small interfering RNA (siRNA), and antisense oligonucleotides (ASOs).[6][7]

#### 1. Messenger RNA (mRNA) Therapeutics

Application: mRNA technology provides the genetic instructions for cells to produce a specific protein.[7] This has been most famously applied in the development of vaccines but also holds promise for protein replacement therapies and cancer immunotherapy.[9][10]

- Vaccines: mRNA vaccines deliver the blueprint for a viral antigen (like the spike protein of SARS-CoV-2) to host cells.[9][11] The cells then produce this antigen, triggering a robust immune response and the generation of antibodies and T-cell memory, preparing the body to fight off a future infection.[9][11] A key advantage of mRNA vaccines is the speed at which they can be developed and manufactured.[9][12]
- Cancer Immunotherapy: mRNA vaccines are being developed to train the immune system to recognize and attack cancer cells.[13] These vaccines can be designed to encode for tumor-associated antigens or even personalized neoantigens specific to a patient's tumor.[13][14]
- Protein Replacement Therapy: For diseases caused by a missing or defective protein, mRNA could be used to instruct cells to produce the correct, functional protein.

#### 2. Small Interfering RNA (siRNA) Therapeutics

Application: siRNAs utilize the cell's natural RNA interference (RNAi) pathway to silence the expression of specific genes.[7][15] This is achieved by targeting and degrading the messenger RNA (mRNA) of a particular gene, thereby preventing the production of the disease-causing protein.[15][16]

• Genetic Disorders: siRNA drugs have been successfully developed to treat rare genetic disorders. For example, Patisiran (Onpattro®) was the first FDA-approved siRNA therapy

## Methodological & Application





and is used to treat hereditary transthyretin-mediated amyloidosis by silencing the gene responsible for the production of the faulty TTR protein.[17][18] Other approved siRNA drugs target genes involved in acute hepatic porphyria and primary hyperoxaluria type 1.[18][19]

- Hypercholesterolemia: Inclisiran is an siRNA therapeutic that targets the PCSK9 gene in the liver, leading to lower levels of LDL-cholesterol.[18]
- Oncology: siRNAs are being investigated to silence oncogenes that drive cancer growth and proliferation.[20]
- 3. Antisense Oligonucleotides (ASOs)

Application: ASOs are short, single-stranded synthetic nucleic acid sequences that are complementary to a specific mRNA target.[21][22] They can be designed to modulate protein production in several ways, including degrading the target mRNA, blocking translation, or modifying the splicing of pre-mRNA to correct genetic defects.[21][22][23]

- Neurological Disorders: ASOs have shown significant promise in treating neurological diseases. Tofersen (Qalsody) is an ASO approved for the treatment of a specific genetic form of amyotrophic lateral sclerosis (ALS) by targeting the SOD1 mRNA for degradation.[24]
- Spinal Muscular Atrophy (SMA): An ASO therapy has been developed to correct the aberrant splicing of the SMN2 gene in SMA, leading to the production of a functional SMN protein.[21]
- Genetic and Metabolic Diseases: ASOs are used to treat a variety of other genetic conditions, including Duchenne muscular dystrophy and familial hypercholesterolemia.[23]
   [25]

## **Quantitative Data Summary**

The following table summarizes key quantitative data for selected RNA therapeutics.



| Therapeutic                            | Туре  | Target Disease                                          | Efficacy Data                                                                          | Citation(s) |
|----------------------------------------|-------|---------------------------------------------------------|----------------------------------------------------------------------------------------|-------------|
| Pfizer-BioNTech<br>COVID-19<br>Vaccine | mRNA  | COVID-19                                                | Over 90% short-<br>term efficacy<br>against the<br>original SARS-<br>CoV-2 virus.      | [12]        |
| Moderna COVID-<br>19 Vaccine           | mRNA  | COVID-19                                                | Over 90% short-<br>term efficacy<br>against the<br>original SARS-<br>CoV-2 virus.      | [12]        |
| Patisiran<br>(Onpattro®)               | siRNA | Hereditary<br>Transthyretin-<br>Mediated<br>Amyloidosis | First FDA-<br>approved siRNA<br>therapy in 2018.                                       | [17][19]    |
| mRNA-4359                              | mRNA  | Advanced Solid<br>Cancers (e.g.,<br>lung, melanoma)     | In a Phase I trial,<br>8 out of 16<br>evaluable<br>patients showed<br>no tumor growth. | [13]        |

# **Experimental Protocols**

Protocol 1: In Vitro siRNA-Mediated Gene Knockdown

This protocol provides a general workflow for transfecting mammalian cells with siRNA to achieve target gene knockdown.

#### Materials:

- Mammalian cell line of interest
- Appropriate cell culture medium and serum



- siRNA duplexes (2-4 sequences per target gene recommended, plus a negative control siRNA)[26]
- siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX, Oligofectamine™)[26][27]
- Serum-free medium (e.g., Opti-MEM™)
- 6-well or 100 mm tissue culture plates
- Reagents for downstream analysis (e.g., RT-qPCR, Western blot)

#### Procedure:

- Cell Seeding: 18-24 hours prior to transfection, seed cells in 6-well plates or 100 mm dishes so they reach 50-75% confluency at the time of transfection.[27][28] Healthy, subconfluent cells are crucial for successful transfection.[28]
- Preparation of siRNA-Lipid Complexes:
  - Solution A: In a sterile tube, dilute the desired amount of siRNA duplex (e.g., 20-80 pmols) into 100 μL of serum-free medium.[28]
  - Solution B: In a separate sterile tube, dilute the transfection reagent according to the manufacturer's instructions in 100 μL of serum-free medium.[28]
  - Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.[27][28]
- Transfection:
  - Wash the cells with serum-free medium.[27]
  - Add the siRNA-lipid complex mixture dropwise to the cells.[28]
  - Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
- Post-Transfection:



- After the incubation period, add complete growth medium (containing serum) to the cells.
- Incubate the cells for an additional 24-72 hours. The optimal time for analysis will depend on the stability of the target mRNA and protein.
- Analysis of Gene Knockdown:
  - Harvest the cells and isolate RNA or protein.
  - Quantify the reduction in target mRNA levels using RT-qPCR.
  - Quantify the reduction in target protein levels using Western blotting or immunocytochemistry.[27]

Protocol 2: In Vitro Antisense Oligonucleotide (ASO) Activity Assay

This protocol outlines a method for assessing the efficacy of gapmer ASOs, which are designed to induce RNase H-mediated degradation of a target RNA.

#### Materials:

- HeLa cells (or other suitable cell line)
- Gapmer ASOs targeting the gene of interest (e.g., MALAT1) and a non-targeting control. [29]
- Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)
- 96-well tissue culture plates
- Reagents for RNA isolation and RT-qPCR

#### Procedure:

- Cell Seeding: Seed HeLa cells in a 96-well plate to achieve 80-90% confluency at the time of transfection.[29]
- Preparation of ASO-Lipid Complexes (Lipoplexes):



- Prepare a dose-response curve by diluting the ASO to various concentrations (e.g., 0.1 nM to 3 nM).[29]
- For each concentration, mix the ASO with a constant volume of transfection reagent in serum-free medium, following the manufacturer's protocol.[29]
- Incubate at room temperature to allow for complex formation.
- · Reverse Transfection:
  - Add the prepared lipoplexes to the wells of the 96-well plate.
  - o Immediately add the cell suspension on top of the lipoplexes.
  - Incubate for 24 hours at 37°C.
- RNA Isolation and Quantification:
  - After incubation, lyse the cells and isolate total RNA using a commercially available kit.
  - Assess RNA purity and quantity using spectrophotometry (A260/A280 ratio should be ~1.8-2.1).[29]
- RT-qPCR Analysis:
  - Perform reverse transcription to generate cDNA.
  - Use qPCR to quantify the levels of the target mRNA relative to a housekeeping gene.
  - Calculate the percentage of remaining RNA for each ASO concentration compared to the non-targeting control to determine the IC50.[29][30]

### **Visualizations**





Click to download full resolution via product page

Caption: The RNA interference (RNAi) pathway for gene silencing.





Click to download full resolution via product page

Caption: Mechanism of action for an mRNA vaccine.





Click to download full resolution via product page

Caption: A typical experimental workflow for siRNA-mediated gene silencing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. medchemexpress.com [medchemexpress.com]

### Methodological & Application





- 2. Human Metabolome Database: Showing metabocard for Ribonic acid (HMDB0000867) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic Assessment Reveals Alteration in Polyols and Branched Chain Amino Acids Associated With Present and Future Renal Impairment in a Discovery Cohort of 637 Persons With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. RNA therapeutics Wikipedia [en.wikipedia.org]
- 7. What are RNA therapeutics? mRNA, siRNA, and ASOs explained | Drug Discovery News [drugdiscoverynews.com]
- 8. RNA therapeutics in the clinic PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. mRNA vaccines: a transformative technology with applications beyond COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are mRNA vaccines and how do they work?: MedlinePlus Genetics [medlineplus.gov]
- 12. mRNA vaccine Wikipedia [en.wikipedia.org]
- 13. Experimental mRNA cancer vaccine shows potential for advanced stage cancer patients | King's College London [kcl.ac.uk]
- 14. Clinical advances and ongoing trials of mRNA vaccines for cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 15. From small discoveries to transformational drug design UKRI [ukri.org]
- 16. researchgate.net [researchgate.net]
- 17. Small interfering RNA Wikipedia [en.wikipedia.org]
- 18. Small interfering RNA (siRNA) Therapeutics | DelveInsight [delveinsight.com]
- 19. Small Interfering RNA (siRNA) Therapy StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A Comprehensive Review of Small Interfering RNAs (siRNAs): Mechanism, Therapeutic Targets, and Delivery Strategies for Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development -PMC [pmc.ncbi.nlm.nih.gov]
- 23. massivebio.com [massivebio.com]



- 24. als.org [als.org]
- 25. Antisense Therapy The Yu Lab [theyulab.org]
- 26. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific US [thermofisher.com]
- 27. Knockdown of Target Genes by siRNA In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 28. datasheets.scbt.com [datasheets.scbt.com]
- 29. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 30. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clarification of Terminology: Ribonic Acid vs. Ribonucleic Acid (RNA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428054#applications-of-ribonic-acid-in-drug-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com